6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid
CAS No.:
Cat. No.: VC18757898
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O3 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O3/c1-2-3-8-6-4-7(11(15)16)10(14)5-9(6)13-12-8/h4-5,14H,2-3H2,1H3,(H,12,13)(H,15,16) |
| Standard InChI Key | YFTIAFBUHXVGDC-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NNC2=CC(=C(C=C21)C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of an indazole ring system—a bicyclic framework with fused benzene and pyrazole rings. Key substituents include:
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Hydroxyl group (-OH) at position 6, enhancing hydrogen-bonding capacity.
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Propyl chain (-CHCHCH) at position 3, contributing hydrophobic interactions.
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Carboxylic acid (-COOH) at position 5, enabling ionization and metal coordination .
The IUPAC name, 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, reflects this substitution pattern. Its SMILES notation (CCCC1=NNC2=CC(=C(C=C21)C(=O)O)O) and InChIKey (YFTIAFBUHXVGDC-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1093293-91-4 | |
| Molecular Formula | ||
| Molecular Weight | 220.22 g/mol | |
| XLogP3 (Partition Coefficient) | 1.7 (estimated) |
Synthesis and Manufacturing Considerations
General Indazole Synthesis Strategies
While no peer-reviewed protocols specifically describe the synthesis of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, indazole derivatives are typically prepared via:
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Cyclization Reactions: Utilizing o-haloanilines with nitriles or aldehydes under basic conditions.
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Functionalization: Introducing substituents via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling .
For this compound, a plausible route involves:
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Step 1: Formation of the indazole core via cyclization of a 3-propyl-substituted precursor.
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Step 2: Sequential oxidation and hydroxylation to install the carboxylic acid and hydroxyl groups.
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Target Modification |
|---|---|---|---|
| 1 | Cyclization | CuI, KCO, DMF | Indazole ring formation |
| 2 | Friedel-Crafts Alkylation | Propyl bromide, AlCl | 3-Propyl substitution |
| 3 | Hydroxylation | HO, FeSO | 6-Hydroxyl group addition |
| 4 | Oxidation | KMnO, acidic conditions | 5-Carboxylic acid installation |
Physicochemical Properties and Stability
Experimental and Predicted Data
Thermal Stability: Analogous indazoles decompose above 200°C, but melting/boiling points for this derivative are unreported .
pKa Estimation:
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Carboxylic acid group: ~2.5 (ionizable at physiological pH).
| Compound | Target | IC (nM) | Reference |
|---|---|---|---|
| Axitinib | VEGFR-2 | 0.1–2 | |
| 6-Nitro-1H-indazole-3-acid | Bacterial Dihydrofolate Reductase | 4200 | |
| 6-Hydroxy-3-propyl derivative | Not reported | N/A |
Analytical Characterization Methods
Spectroscopic and Chromatographic Profiling
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NMR Spectroscopy: and NMR would resolve aromatic protons (δ 6.5–8.5 ppm) and propyl chain signals (δ 0.8–1.6 ppm) .
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Mass Spectrometry: ESI-MS expected to show [M+H] at m/z 221.1 .
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HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) recommended for purity analysis.
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop high-yield, scalable routes using green chemistry principles.
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Target Identification: Screen against kinase libraries and microbial panels.
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Formulation Studies: Explore salt forms (e.g., sodium carboxylate) to enhance bioavailability.
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